1-(4-Tert-butylphenyl)-2-methylpropan-2-amine 1-(4-Tert-butylphenyl)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228492
InChI: InChI=1S/C14H23N/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9H,10,15H2,1-5H3
SMILES:
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine

CAS No.:

Cat. No.: VC18228492

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine -

Specification

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-2-methylpropan-2-amine
Standard InChI InChI=1S/C14H23N/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9H,10,15H2,1-5H3
Standard InChI Key GLHUTVSGOSIQJC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC(C)(C)N

Introduction

Chemical Identity and Structural Configuration

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine (IUPAC name: 2-methyl-1-(4-(tert-butyl)phenyl)propan-2-amine) is a secondary amine characterized by a tert-butyl-substituted phenyl group attached to a propane backbone with a methyl group and amine moiety at the second carbon. Its molecular formula is C₁₄H₂₃N, yielding a molecular weight of 205.34 g/mol (free base). The hydrochloride salt form, documented in PubChem (CID 112756462), has a molecular weight of 241.80 g/mol .

Stereochemical Considerations

The compound’s stereochemical configuration influences its reactivity and intermolecular interactions. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk, which may hinder rotational freedom and affect binding interactions in potential applications .

Comparative Structural Analysis

While PubChem data primarily describe the propan-1-amine isomer (amine at the first carbon), the propan-2-amine variant discussed here differs in amine placement, altering electronic and steric profiles. This positional isomerism impacts solubility and reactivity, as the amine’s proximity to the methyl group modifies electron density distribution .

Synthesis and Industrial Production

Table 1: Key Reaction Parameters for Amine Synthesis

StepReagents/ConditionsYield Optimization Strategies
AlkylationAlCl₃, tert-butyl chloride, 0–5°CSlow reagent addition to minimize byproducts
Nitro Group ReductionH₂ (1 atm), Pd-C catalyst, ethanol, 25°CCatalyst recycling to reduce costs

Industrial-scale production would likely employ continuous flow reactors to enhance mixing efficiency and temperature control, particularly during exothermic stages like alkylation .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity, driven by the tert-butyl group, suggests limited aqueous solubility but high organic solvent compatibility (e.g., ethanol, dichloromethane). Stability studies on analogous amines indicate susceptibility to oxidative degradation, necessitating inert storage conditions (N₂ atmosphere, -20°C) .

Spectroscopic Characterization

  • IR Spectroscopy: Expected N-H stretch at ~3350 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹.

  • NMR: ¹H NMR would show tert-butyl singlet (9H, δ 1.3 ppm) and phenyl ring protons (4H, δ 7.2–7.4 ppm) .

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